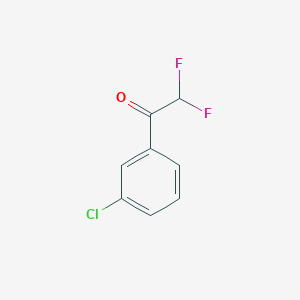
1-(3-Chlorophenyl)-2,2-difluoroethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Chlorophenyl)-2,2-difluoroethanone is an organic compound characterized by the presence of a chlorophenyl group and two fluorine atoms attached to an ethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Chlorophenyl)-2,2-difluoroethanone typically involves the reaction of 3-chlorobenzoyl chloride with difluoromethane in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The process includes the careful control of temperature, pressure, and reactant concentrations to achieve high purity and consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Chlorophenyl)-2,2-difluoroethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted phenyl derivatives.
Scientific Research Applications
1-(3-Chlorophenyl)-2,2-difluoroethanone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications, including the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 1-(3-Chlorophenyl)-2,2-difluoroethanone exerts its effects involves interactions with various molecular targets. The compound’s reactivity is influenced by the presence of the chlorophenyl and difluoroethanone groups, which can participate in a range of chemical reactions. These interactions can affect biological pathways and enzyme activities, making the compound useful in biochemical research.
Comparison with Similar Compounds
1-(3-Chlorophenyl)-2,2-difluoroethanol: Similar structure but with an alcohol group instead of a ketone.
1-(3-Chlorophenyl)-2,2-difluoropropanone: Contains an additional carbon in the chain.
3-Chloromethcathinone: A related compound with a different functional group arrangement.
Uniqueness: 1-(3-Chlorophenyl)-2,2-difluoroethanone is unique due to its specific combination of a chlorophenyl group and two fluorine atoms attached to an ethanone moiety. This structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C8H5ClF2O |
|---|---|
Molecular Weight |
190.57 g/mol |
IUPAC Name |
1-(3-chlorophenyl)-2,2-difluoroethanone |
InChI |
InChI=1S/C8H5ClF2O/c9-6-3-1-2-5(4-6)7(12)8(10)11/h1-4,8H |
InChI Key |
AGGWKJJKSKZVIU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















